molecular formula C14H15ClN2O B4522643 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B4522643
M. Wt: 262.73 g/mol
InChI Key: HCXBDVOCMKWTJT-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a chloro-substituted indole ring and a pyrrolidine moiety

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in studies to understand the interactions of indole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced via a Friedel-Crafts acylation reaction, where the chlorinated indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Pyrrolidine Group: Finally, the pyrrolidine group is introduced through a nucleophilic substitution reaction, where the ethanone intermediate reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the pyrrolidine group can form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Lacks the chloro substitution, which may affect its binding affinity and selectivity.

    2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: The bromo substitution may confer different electronic and steric properties compared to the chloro derivative.

    2-(6-methyl-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: The methyl group introduces different hydrophobic interactions and steric effects.

Uniqueness

The presence of the chloro group at the 6-position of the indole ring in 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one imparts unique electronic and steric properties, potentially enhancing its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for medicinal chemistry and drug design.

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXBDVOCMKWTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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